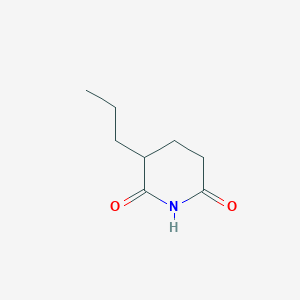
3-Propylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylpiperidine-2,6-dione is a heterocyclic organic compound that belongs to the class of piperidine-2,6-diones. These compounds are characterized by a six-membered ring containing one nitrogen atom and two ketone functional groups at positions 2 and 6. The propyl group is attached to the nitrogen atom at position 3. Piperidine-2,6-diones are known for their significant role in medicinal chemistry and organic synthesis due to their versatile chemical properties.
Mechanism of Action
Target of Action
3-Propylpiperidine-2,6-dione, also known as a piperidine-2,6-dione derivative, primarily targets the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The WIZ protein plays a crucial role in gene expression and regulation.
Mode of Action
The compound interacts with its target, the WIZ protein, by reducing its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels , which is beneficial for certain blood disorders.
Biochemical Pathways
The affected biochemical pathway involves the induction of fetal hemoglobin (HbF) . This induction is known to alleviate symptoms in patients with sickle cell disease and β-thalassemia . The compound’s action on the WIZ protein leads to a decrease in its expression levels, thereby increasing HbF protein expression levels .
Result of Action
The molecular and cellular effects of this compound’s action involve the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes can lead to the alleviation of symptoms in patients with sickle cell disease and β-thalassemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylpiperidine-2,6-dione can be achieved through various methods. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, which facilitates a Michael addition followed by intramolecular nucleophilic substitution. This method can be performed under solvent-free conditions, providing excellent functional group tolerance and good yields .
Industrial Production Methods: On an industrial scale, the synthesis of piperidine-2,6-diones, including this compound, can be achieved through kilo-scale synthesis. This involves the use of robust protocols that ensure high yields and purity. The synthesis can be scaled up to produce significant quantities, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-Propylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine-2,6-diones with various functional groups.
Scientific Research Applications
3-Propylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Piperidine-2,6-dione: The parent compound without the propyl group.
N-Methylpiperidine-2,6-dione: A similar compound with a methyl group instead of a propyl group.
N-Ethylpiperidine-2,6-dione: A similar compound with an ethyl group.
Uniqueness: 3-Propylpiperidine-2,6-dione is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs .
Properties
IUPAC Name |
3-propylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h6H,2-5H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKNKVHSXORHEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2398819.png)
![Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398822.png)
![3-(Propan-2-yl)-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2398823.png)
![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2398824.png)
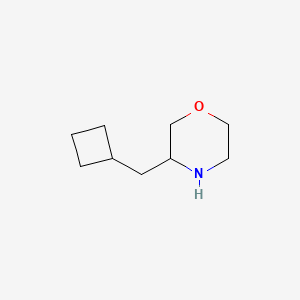
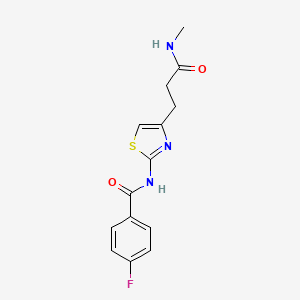
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2398829.png)
![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2398830.png)
![2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide](/img/structure/B2398831.png)
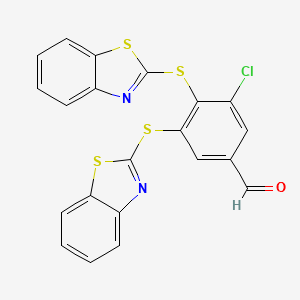

![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2398838.png)
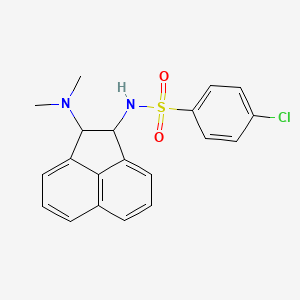
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2398841.png)
